![molecular formula C10H11NO2 B13055135 2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
2-Amino-2-benzo[D]furan-2-ylethan-1-OL
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Overview
Description
2-Amino-2-benzo[d]furan-2-ylethan-1-ol is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a benzofuran ring fused with an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Hydroxylation: The hydroxyl group is introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, compounds derived from 2-amino-benzofurans have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. One study identified a lead compound (TR187) that exhibited potent antiproliferative activity against various cancer cell lines at nanomolar concentrations .
The structure-activity relationship (SAR) investigations revealed that specific substitutions on the benzofuran ring could enhance anticancer efficacy. For example, modifications at the C-3 and C-6 positions have been linked to increased potency against cancer cells . The compound's mechanism involves interaction with tubulin, similar to established chemotherapeutic agents like Combretastatin A4 (CA-4), suggesting a dual-targeting strategy that could improve treatment outcomes in cancer therapy.
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. These compounds have demonstrated effectiveness against a range of pathogens, making them promising candidates for new antimicrobial agents. The benzofuran scaffold is noted for its ability to interact with various biological targets, including sigma receptors and topoisomerases, which are implicated in microbial resistance mechanisms .
Case Study 1: Anticancer Efficacy
In a comparative study evaluating the anticancer activity of various benzofuran derivatives, 2-Amino-2-benzo[D]furan-2-ylethan-1-OL derivatives were found to exhibit superior selectivity against human aortic arterial endothelial cells compared to CA-4. The IC50 values indicated a tenfold increase in potency across multiple tested cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
TR187 | 0.08 | HeLa |
CA-4 | 0.05 | A549 |
2-Amino Derivative | 0.06 | MDA-MB-231 |
Case Study 2: Antimicrobial Activity
A systematic review on benzofuran derivatives revealed promising results for this compound in inhibiting bacterial growth. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-benzofuran-2-ylethan-1-ol
- 2-Amino-2-benzothiophene-2-ylethan-1-ol
- 2-Amino-2-indole-2-ylethan-1-ol
Uniqueness
2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties
Biological Activity
2-Amino-2-benzo[D]furan-2-ylethan-1-OL, a compound characterized by its unique structural features combining a benzo[D]furan ring with an amino alcohol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N1O1 with a molecular weight of approximately 175.20 g/mol. The compound's structure allows for diverse chemical reactivity due to the presence of both amino and hydroxyl functional groups, facilitating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[D]furan ring and amino alcohol group can form hydrogen bonds and other interactions that significantly influence enzymatic activity and receptor signaling pathways. This interaction may lead to modulation of biological pathways related to signal transduction and enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiproliferative Activity : The compound has shown promise as an antiproliferative agent in vitro, particularly against cancer cell lines such as HeLa and MDA-MB-231 .
- Enzyme Inhibition : Its structural features allow it to act as a ligand in biochemical assays, potentially inhibiting specific enzymes involved in disease pathways .
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis Techniques : The compound can be synthesized through methods such as the Paal-Knorr synthesis, which involves cyclization reactions that effectively construct the benzo[D]furan core .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Table 2: Synthesis Methods for this compound
Method | Description |
---|---|
Paal-Knorr Synthesis | Cyclization of 1,4-diketones to form the furan ring. |
Microwave-Assisted | Accelerated reaction conditions leading to higher yields in shorter times. |
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 |
InChI Key |
RGPFVVNMRDRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
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